Cas no 4073-72-7 (3,4,5-Triphenyl-4H-1,2,4-triazole)

3,4,5-Triphenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl groups at the 3, 4, and 5 positions. This structure imparts stability and rigidity, making it useful in materials science and organic synthesis. Its aromatic character and electron-rich nature contribute to applications in coordination chemistry, where it can act as a ligand for metal complexes. The compound is also of interest in pharmaceutical and agrochemical research due to its potential bioactivity. High purity and well-defined crystalline properties enhance its utility in precise synthetic applications. Its thermal and chemical stability further support its use in demanding experimental conditions.
3,4,5-Triphenyl-4H-1,2,4-triazole structure
4073-72-7 structure
商品名:3,4,5-Triphenyl-4H-1,2,4-triazole
CAS番号:4073-72-7
MF:C20H15N3
メガワット:297.3532
MDL:MFCD00398370
CID:44710
PubChem ID:626762

3,4,5-Triphenyl-4H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 3,4,5-Triphenyl-4H-1,2,4-triazole
    • 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE
    • 3,4,5-triphenyl(1,2,4) triazole
    • 3,4,5-Triphenyl-4H-1,2,4-triazol
    • 4-Methyl-3,5-diphenyl-1,2,4-triazol
    • TP-TAZ
    • 3,4,5-Triphenyl-4H-1,2,4-triazole #
    • LLTSIOOHJBUDCP-UHFFFAOYSA-N
    • SR-01000392131
    • 3,4,5-Triphenyl-4H-[1,2,4]triazole
    • AKOS000576188
    • SB66674
    • SCHEMBL39449
    • FT-0710669
    • DTXSID90347855
    • 4H-1,2,4-Triazole, 3,4,5-triphenyl-
    • SR-01000392131-1
    • 4073-72-7
    • DB-070078
    • MDL: MFCD00398370
    • インチ: InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H
    • InChIKey: LLTSIOOHJBUDCP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C3)N2C4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 297.12700
  • どういたいしつりょう: 297.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

  • 密度みつど: 1.14
  • ふってん: 508 °C at 760 mmHg
  • フラッシュポイント: 261 °C
  • PSA: 30.71000
  • LogP: 4.60130

3,4,5-Triphenyl-4H-1,2,4-triazole セキュリティ情報

3,4,5-Triphenyl-4H-1,2,4-triazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4,5-Triphenyl-4H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T077645-25mg
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7
25mg
$ 560.00 2022-06-02
Alichem
A019119107-1g
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7 95%
1g
$400.00 2023-09-02
Chemenu
CM282998-5g
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7 95%
5g
$777 2023-03-05
TRC
T077645-5mg
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7
5mg
$ 170.00 2022-06-02
Cooke Chemical
BD8618347-1g
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7 95+%
1g
RMB 1260.00 2025-02-21
TRC
T077645-10mg
3,4,5-Triphenyl-4H-1,2,4-triazole
4073-72-7
10mg
$ 280.00 2022-06-02

3,4,5-Triphenyl-4H-1,2,4-triazole 関連文献

3,4,5-Triphenyl-4H-1,2,4-triazoleに関する追加情報

Introduction to 3,4,5-Triphenyl-4H-1,2,4-triazole (CAS No. 4073-72-7)

3,4,5-Triphenyl-4H-1,2,4-triazole, identified by the Chemical Abstracts Service Number (CAS No.) 4073-72-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the triazole class, characterized by a triazole ring system fused with three phenyl groups. The unique structural configuration of 3,4,5-Triphenyl-4H-1,2,4-triazole imparts distinct chemical properties that make it a valuable scaffold in medicinal chemistry and material science.

The molecular structure of 3,4,5-Triphenyl-4H-1,2,4-triazole consists of a central triazole ring (C₃N₃) substituted with three phenyl rings at the 3rd, 4th, and 5th positions. This arrangement contributes to its extended π-conjugation system, which is a key factor in its reactivity and potential applications. The presence of multiple phenyl groups enhances its lipophilicity and electronic properties, making it a promising candidate for various biochemical interactions.

In recent years, 3,4,5-Triphenyl-4H-1,2,4-triazole has garnered attention in academic and industrial research due to its versatile pharmacological potential. Studies have demonstrated its utility as a precursor or intermediate in the synthesis of biologically active molecules. The compound's ability to act as a scaffold for drug design stems from its ability to engage with biological targets through hydrogen bonding and π-stacking interactions.

One of the most compelling aspects of 3,4,5-Triphenyl-4H-1,2,4-triazole is its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzyme activity and as modulators of receptor binding. For instance, modifications to the phenyl rings have been investigated to optimize binding affinity and selectivity for specific biological targets. These efforts align with the broader goal of creating more effective and targeted pharmaceuticals.

The synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Common methodologies include cyclization reactions followed by functional group transformations to introduce the phenyl substituents. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

From a material science perspective,3, 4073-72-7, also exhibits interesting electronic properties due to its extended conjugation system. This has led to investigations into its potential applications in organic electronics and optoelectronic devices. The compound's ability to absorb and emit light across specific spectral ranges makes it a candidate for use in light-emitting diodes (LEDs) or photovoltaic cells.

The pharmacological profile of 3, 4073-72-7, continues to be an area of active investigation. Preclinical studies have explored its interactions with various biological pathways, including those involved in inflammation and cancer progression. While these studies are preliminary, they provide valuable insights into the compound's therapeutic potential. Further research is warranted to elucidate its mechanism of action and evaluate its safety profile in vivo.

In conclusion, 4073-72-7, represents a fascinating compound with broad applications across chemistry and biology. Its unique structure and properties make it a valuable tool for drug discovery and material development. As research progresses, 4073-72-7, is likely to play an increasingly important role in addressing complex scientific challenges.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd